(E)-8-(2,3-Dimethoxystyryl)theophylline
Description
Properties
CAS No. |
147700-16-1 |
|---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O4/c1-20-15-13(16(22)21(2)17(20)23)18-12(19-15)9-8-10-6-5-7-11(24-3)14(10)25-4/h5-9H,1-4H3,(H,18,19)/b9-8+ |
InChI Key |
FISHUKYNBKDWJR-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization
Established Synthetic Routes for 8-Styrylxanthine Scaffolds
Two prominent strategies for the synthesis of 8-styrylxanthines include condensation reactions utilizing uracil (B121893) precursors and modern palladium-catalyzed cross-coupling reactions.
A classical and widely employed method for the synthesis of 8-substituted xanthines is the Traube purine (B94841) synthesis. This approach involves the condensation of a 5,6-diaminouracil (B14702) derivative with a suitable carboxylic acid or its derivative. In the context of 8-styrylxanthines, this would typically involve the reaction of a 5,6-diaminouracil with a substituted cinnamic acid.
The general scheme for this method begins with the appropriate N,N'-dialkylated 5,6-diaminouracil. For the synthesis of theophylline (B1681296) derivatives, 1,3-dimethyl-5,6-diaminouracil is the key precursor. This intermediate is then condensed with a substituted cinnamic acid, such as 2,3-dimethoxycinnamic acid, often in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the formation of an amide intermediate. Subsequent intramolecular cyclization, typically induced by heating in a suitable solvent or by treatment with a dehydrating agent, leads to the formation of the desired 8-styrylxanthine.
A significant advantage of this method is the ready availability of a wide variety of substituted cinnamic acids, allowing for the introduction of diverse substitution patterns on the styryl moiety. However, challenges can arise during the cyclization step, which may sometimes lead to low yields or the formation of side products.
In recent years, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of 8-substituted xanthines, offering a more convergent and often higher-yielding alternative to classical methods. The two most common palladium-catalyzed reactions for this purpose are the Heck reaction and the Suzuki reaction.
The Heck reaction involves the coupling of an 8-haloxanthine, typically 8-bromotheophylline (B15645), with a substituted styrene (B11656), in this case, 2,3-dimethoxystyrene. researchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base. nih.gov The Heck reaction is known for its excellent stereoselectivity, generally affording the (E)-isomer of the styryl product, which is a crucial aspect for the synthesis of the target compound. nih.govnih.govbeilstein-journals.org
The Suzuki reaction , another versatile palladium-catalyzed cross-coupling method, involves the reaction of an 8-haloxanthine with a styrylboronic acid or a derivative thereof. This reaction also utilizes a palladium catalyst and a base and is known for its high functional group tolerance and excellent yields.
These palladium-catalyzed methods offer the advantage of introducing the styryl group at a late stage in the synthesis, which can be beneficial when working with complex or sensitive substrates.
Specific Synthesis of (E)-8-(2,3-Dimethoxystyryl)theophylline
The key precursors for the synthesis of this compound via the Heck reaction are 8-bromotheophylline and 2,3-dimethoxystyrene.
Table 1: Precursor Compounds for the Synthesis of this compound
| Precursor Compound | Chemical Structure | Role in Reaction |
| 8-Bromotheophylline | Xanthine (B1682287) scaffold with a leaving group at the 8-position | |
| 2,3-Dimethoxystyrene | ![]() | Styrene component providing the 2,3-dimethoxystyryl moiety |
The reaction would typically be carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A palladium(II) acetate/triarylphosphine combination, for instance, Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine, would serve as the catalyst system. A base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen bromide generated during the catalytic cycle. The reaction mixture is typically heated to a temperature between 80 and 140 °C to ensure a reasonable reaction rate.
A critical aspect of the synthesis is controlling the stereochemistry of the newly formed double bond to selectively obtain the (E)-isomer. The Heck reaction is well-documented to favor the formation of the trans- or (E)-alkene. nih.govnih.govbeilstein-journals.org This stereoselectivity is a consequence of the reaction mechanism, which involves a syn-addition of the palladium-aryl species to the alkene, followed by a syn-β-hydride elimination. This mechanistic pathway inherently leads to the formation of the thermodynamically more stable (E)-isomer as the major product.
Alternatively, the Wittig reaction could also be employed to construct the styryl moiety. wikipedia.orgorganic-chemistry.org This would involve the reaction of an 8-formyltheophylline with a phosphonium (B103445) ylide derived from 2,3-dimethoxybenzyl bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. organic-chemistry.org By choosing appropriate conditions, the Wittig reaction can be a viable method for the stereoselective synthesis of this compound.
Strategies for Chemical Derivatization and Analog Generation
To explore the structure-activity relationships (SAR) of this compound, the generation of a library of analogs through chemical derivatization is essential. The xanthine scaffold and the dimethoxystyryl moiety offer several positions for modification. nih.govlookchem.comnih.govsemanticscholar.orgresearchgate.net
Table 2: Potential Sites for Derivatization on the this compound Scaffold
| Position of Derivatization | Potential Modifications | Rationale for Modification |
| N1 and N3 positions of the xanthine ring | Introduction of various alkyl or functionalized alkyl groups. | To investigate the influence of steric bulk and electronic properties on receptor binding and selectivity. |
| N7 position of the xanthine ring | Alkylation, acylation, or introduction of other substituents. | To probe the importance of this position for activity and to modulate physicochemical properties. |
| Styryl phenyl ring | Variation of the number and position of methoxy (B1213986) groups (e.g., 2,4-, 2,5-, 3,4-, 3,5-dimethoxy, or trimethoxy analogs). Introduction of other substituents like halogens, alkyl, or nitro groups. | To systematically explore the electronic and steric requirements of the substituent on the phenyl ring for optimal interaction with the target receptor. |
| Vinyl bridge | Introduction of a methyl or other small alkyl group at the α- or β-position. | To study the impact of conformational restriction and steric hindrance on biological activity. |
The synthesis of these analogs would follow similar synthetic routes as described for the parent compound. For example, to create analogs with different substituents on the styryl ring, one would simply start with the corresponding substituted styrene in the Heck reaction or the appropriately substituted benzyl (B1604629) bromide in the Wittig reaction. Modifications at the N1, N3, and N7 positions of the xanthine ring can be achieved through standard N-alkylation reactions using alkyl halides or other electrophiles, typically in the presence of a base. This systematic derivatization approach allows for a comprehensive exploration of the chemical space around the lead compound, providing valuable insights into the structural features crucial for its biological activity.
Molecular Pharmacodynamics: Elucidating Mechanisms of Action
Phosphodiesterase (PDE) Isozyme Inhibition
Theophylline (B1681296), the core scaffold of the compound, is well-established as a non-selective phosphodiesterase (PDE) inhibitor. nih.govnih.gov This inhibition is a key component of its pharmacological profile, affecting a wide range of cellular functions. nih.gov
Theophylline and its derivatives exert their effects by inhibiting multiple PDE isoenzymes, which are responsible for the degradation of cyclic nucleotides. nih.gov While (E)-8-(2,3-Dimethoxystyryl)theophylline is expected to retain the non-selective PDE inhibitory character of its parent molecule, specific research has highlighted the importance of certain isozymes. Theophylline itself has been shown to inhibit PDE3 and PDE4, which are prevalent in inflammatory and airway smooth muscle cells. nih.gov The anti-inflammatory effects of theophylline are often attributed to PDE4 inhibition. nih.gov The addition of the 8-styryl group can modify the potency and selectivity towards different PDE isozymes, although specific IC50 data for this compound against individual PDE subtypes are not extensively detailed in publicly available literature. The development of selective PDE4 inhibitors has been a major focus in modern drug discovery, aiming to separate the anti-inflammatory actions from the side effects associated with non-selective PDE inhibition. nih.gov
By inhibiting PDE enzymes, this compound leads to the accumulation of intracellular second messengers, primarily cyclic adenosine (B11128) monophosphate (cAMP) and, to a lesser extent, cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These cyclic nucleotides are critical components of numerous signal transduction pathways. An increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation and suppression of inflammatory cell activity. nih.gov The modulation of these second messenger systems is the direct biochemical consequence of PDE inhibition and underlies many of the compound's physiological effects. nih.gov
Epigenetic Modulation: Histone Deacetylase (HDAC) Activation
There is currently no specific information available in the scientific literature regarding the ability of this compound to activate histone deacetylases (HDACs). While theophylline has been shown to increase HDAC activity, thereby contributing to the suppression of inflammatory genes, studies specifically investigating this effect for its (E)-8-(2,3-Dimethoxystyryl) derivative are absent from the public domain. nih.govnih.govresearchgate.net
Impact on Inflammatory Gene Transcription and Chromatin Remodeling
In line with the lack of data on HDAC activation, there are no available studies detailing the impact of this compound on inflammatory gene transcription and chromatin remodeling. The parent molecule, theophylline, is understood to suppress inflammatory gene expression by enhancing HDAC activity, which is then recruited by corticosteroids to the site of inflammation. nih.govresearchgate.net However, whether the introduction of the dimethoxystyryl moiety alters this mechanism for this compound has not been experimentally determined.
Synergistic Effects with Glucocorticoid Receptor Activation
The potential for this compound to act synergistically with glucocorticoid receptor activation is another area where specific data is lacking. For theophylline, this synergistic relationship is linked to its ability to increase HDAC activity, which enhances the anti-inflammatory effects of glucocorticoids. nih.govnih.gov Without dedicated research on this compound, it is not possible to confirm if it shares this property.
Modulation of Other Intracellular Signaling Pathways
Investigations into the effects of this compound on other key intracellular signaling pathways have also not been reported in the available literature.
Inhibition of Nuclear Factor-kappaB (NF-κB) Translocation
While theophylline has been reported to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, there is no specific evidence to suggest that this compound has a similar effect. nih.govmedchemexpress.com
Enhancement of Interleukin-10 Secretion
The anti-inflammatory cytokine Interleukin-10 (IL-10) is known to be increased by theophylline. nih.govmedchemexpress.com However, no studies were found that specifically examined the influence of this compound on IL-10 secretion.
Decreased Poly (ADP-ribose) Polymerase-1 (PARP-1) Activity
Theophylline has been noted to decrease the activity of Poly (ADP-ribose) Polymerase-1 (PARP-1). nih.gov Again, there is a lack of specific research to determine if this compound also inhibits PARP-1 activity.
Induction of Apoptosis in Specific Inflammatory Cell Populations
Further research is required to determine if this compound possesses pro-apoptotic capabilities similar to its parent compound and to elucidate the specific molecular pathways that would be involved in such a process. Until such studies are conducted and published, a scientifically accurate and detailed article on this specific topic cannot be generated.
Structure Activity Relationships Sar in 8 Styrylxanthine Derivatives
Influence of Substituents on the Styryl Moiety on Biological Activity
The styryl group at the 8-position of the xanthine (B1682287) scaffold plays a pivotal role in receptor interaction. The nature and position of substituents on its phenyl ring can dramatically alter the affinity and selectivity of the compound for different adenosine (B11128) receptor subtypes.
The substitution of the phenyl ring with methoxy (B1213986) groups is a key strategy for modulating biological activity. Studies on various derivatives have shown that the positioning of these groups is crucial. For instance, compounds featuring 3,4-dimethoxy and 3,4,5-trimethoxy substitutions on the styryl group have been identified as selective A₂-antagonists nih.gov.
Research has demonstrated that substitutions at the 3-position (monosubstituted) and 3,5-positions (disubstituted) of the phenyl ring are generally favored for A₂-receptor selectivity nih.govmerckmillipore.commerckmillipore.com. A notable example is 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine, which was found to be a potent and highly A₂-selective adenosine antagonist with a Kᵢ value of 24 nM and 110-fold selectivity for the A₂ receptor nih.govmerckmillipore.commerckmillipore.com. Another derivative, 8-(3,4-dimethoxystyryl)-3,7-dimethyl-1-propargylxanthine, also exhibits high affinity for the A₂ₐ receptor (Kᵢ = 15 nM) and remarkable selectivity (167-fold) acs.orgresearchgate.net. While direct comparisons with the 2,3-dimethoxy pattern are less common in broad SAR studies, the consistent high potency associated with 3,4- and 3,5-dimethoxy patterns underscores the importance of substitution at the meta and para positions for optimal interaction with the A₂ adenosine receptor.
| Compound | Substitution Pattern | A₂A Receptor Kᵢ (nM) | Selectivity (A₁/A₂) |
|---|---|---|---|
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 3,5-Dimethoxy | 24 | 110-fold |
| 8-(3,4-dimethoxystyryl)-3,7-dimethyl-1-propargylxanthine | 3,4-Dimethoxy | 15 | 167-fold |
The ethenyl bridge that connects the xanthine core to the phenyl ring is a critical structural element. The stereochemistry of this double bond, specifically the (E)-configuration (trans), is essential for high-affinity binding. This specific spatial arrangement correctly orients the styryl moiety within the receptor's binding pocket, maximizing favorable interactions.
The importance of this linkage has been explored by synthesizing aza-analogs where the ethenyl bridge is replaced by other functional groups like imine, amide, or azo functions nih.gov. For example, 8-(benzylideneamino)caffeine derivatives showed high affinity and selectivity for A₂ₐ-adenosine receptors but were found to be unstable in aqueous solutions at physiological pH nih.gov. Furthermore, 8-(phenylazo)caffeine derivatives were less potent than their corresponding 8-styrylcaffeine counterparts nih.gov. These findings indicate that the rigid, planar, and stereochemically defined ethenyl linkage of the parent styrylxanthines is superior for maintaining both high potency and chemical stability, highlighting its significance for optimal receptor interactions.
Impact of Alkyl Substitutions on Xanthine Nitrogen Atoms (N1, N3, N7)
Modifications to the alkyl groups on the nitrogen atoms of the xanthine ring system (N1, N3, and N7) provide another powerful tool for fine-tuning the affinity and selectivity of these compounds.
The parent compound, theophylline (B1681296) (1,3-dimethylxanthine), is a naturally occurring xanthine that acts as a nonselective adenosine antagonist nih.govbiointerfaceresearch.com. The introduction of a substituted styryl group at the 8-position dramatically enhances binding affinity compared to theophylline. Further modifications at the N1 and N3 positions also have a profound effect.
Achieving high selectivity for a specific adenosine receptor subtype, particularly the A₂ receptor, is a primary goal in the design of 8-styrylxanthine derivatives. Several structural strategies have been identified to optimize this selectivity.
N7-Position Substitution : The substituent at the N7 position is a key determinant of selectivity. Only small, hydrophobic groups are well-tolerated in terms of binding to either A₁ or A₂ receptors nih.govnih.govmerckmillipore.commerckmillipore.com. Crucially, the introduction of a methyl group at the N7 position (as in caffeine) generally makes the analogs approximately one order of magnitude more selective for A₂ versus A₁ receptors when compared to the corresponding 7-H analogs (unsubstituted at N7) nih.govnih.govmerckmillipore.commerckmillipore.com.
N1- and N3-Position Substitutions : To favor A₂-selectivity, smaller alkyl groups at the N1 and N3 positions are preferred. 1,3-Dimethylxanthine derivatives consistently tend to be more selective for A₂-receptors than the corresponding derivatives with larger substituents like 1,3-diallyl, 1,3-diethyl, or 1,3-dipropyl groups nih.govnih.govmerckmillipore.commerckmillipore.com. The larger groups enhance A₁-affinity, thereby diminishing the A₂/A₁ selectivity ratio nih.gov.
Styryl Ring Substitutions : As previously discussed, specific substitution patterns on the phenyl ring of the styryl moiety are critical. For example, 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine was found to be a moderately potent (Kᵢ = 54 nM) but highly A₂-selective (520-fold) antagonist, demonstrating the powerful influence of a single chloro-substituent at the meta position nih.govmerckmillipore.commerckmillipore.com.
By combining these strategies—such as incorporating a 7-methyl group, maintaining 1,3-dimethyl groups, and adding an optimally substituted styryl moiety—researchers can systematically design potent and highly selective A₂ adenosine receptor antagonists.
Computational Approaches to SAR Analysis and Ligand Design
Computational chemistry and molecular modeling have become indispensable tools for understanding the complex SAR of 8-styrylxanthine derivatives and for guiding the design of new, more effective ligands. These methods provide insight into the molecular interactions between the ligand and the receptor that govern binding affinity and selectivity.
Molecular modeling studies have indicated a conformational similarity between the lead structures of xanthine antagonists and adenosine agonists nih.gov. These models suggest that the substituents at the C8 position of the xanthine ring are directly involved in the discrimination between A₂ antagonists and agonists nih.gov.
Quantum chemistry methods, such as PM3, are used to calculate molecular properties like net charges and dipole moments, which are correlated with biological activity nih.gov. Computational analyses have shown that the A₂ affinity of xanthines is primarily determined by a combination of factors:
The type of substitution at the N7 position (hydrogen vs. methyl) nih.gov.
The lipophilic substituent constant related to the C8 substituent (the styryl group) nih.gov.
To model A₁ affinity, an additional electronic parameter, the energy of the lowest unoccupied molecular orbital (LUMO), must be included in the simulation nih.gov. These computational models allow for the in-silico prediction of the biological activity of novel compounds, enabling a more rational approach to ligand design and prioritizing the synthesis of candidates with the most promising profiles.
Pharmacological Spectrum and Pre Clinical Therapeutic Hypotheses
Anti-inflammatory and Immunomodulatory Potentials
The anti-inflammatory properties of xanthines are a cornerstone of their therapeutic use. nih.gov While often attributed to PDE inhibition, evidence suggests more complex mechanisms are at play, offering avenues for developing derivatives with improved specificity and efficacy. nih.govnih.gov
While the anti-inflammatory effects of theophylline (B1681296) have historically been linked to non-specific phosphodiesterase (PDE) inhibition, emerging evidence points towards additional mechanisms. nih.gov Research suggests that the therapeutic value of theophylline in inflammatory conditions like asthma may stem from its immunomodulatory effects, which are not solely dependent on PDE inhibition. nih.gov For instance, theophylline has been shown to directly modulate the production of various cytokines. One study observed that theophylline could inhibit the spontaneous synthesis of interferon-gamma and slightly inhibit tumor necrosis factor-alpha (TNF-alpha) production by peripheral blood mononuclear cells. nih.gov Concurrently, it was found to significantly increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This suggests a mechanism involving the direct regulation of cytokine gene expression or protein synthesis. Furthermore, some xanthine (B1682287) derivatives, such as pentoxifylline, are noted for their antioxidant properties, which contribute to their anti-inflammatory profile. researchgate.net These findings support the hypothesis that xanthine derivatives, potentially including (E)-8-(2,3-Dimethoxystyryl)theophylline, may exert anti-inflammatory effects through pathways distinct from PDE inhibition or adenosine (B11128) receptor antagonism, such as direct cytokine modulation and reduction of oxidative stress.
A key aspect of inflammation resolution is the clearance of inflammatory cells, a process in which apoptosis, or programmed cell death, plays a crucial role. frontiersin.org Theophylline has been demonstrated to influence the homeostasis of inflammatory cells, particularly by inducing apoptosis in eosinophils, which are key players in allergic inflammation like asthma. nih.gov Research has shown that theophylline can trigger apoptosis in eosinophils whose survival has been prolonged by Interleukin-3 (IL-3). nih.gov This process is mediated by the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP). nih.gov
In addition to promoting eosinophil death, theophylline treatment in asthmatic patients has been associated with a decrease in the number of CD8+ T-lymphocytes in the bronchial epithelium. nih.gov In animal models of arthritis, theophylline was observed to inhibit the infiltration of inflammatory cells into the synovium, thereby alleviating cartilage destruction. nih.gov The induction of apoptosis in granulocytes disables their inflammatory functions while maintaining membrane integrity, preventing the release of damaging intracellular contents and aiding in the resolution of inflammation. frontiersin.org
Table 1: Effects of Theophylline on Inflammatory Cells and Cytokines
| Cell/Cytokine | Observed Effect | Mechanism/Note | Source |
|---|---|---|---|
| Eosinophils | Induces apoptosis | Mediated by activation of caspase-3. nih.gov | nih.gov |
| CD8+ T-cells | Decreased numbers in bronchial epithelium | Observed in a clinical study with asthmatic subjects. nih.gov | nih.gov |
| Interleukin-4 (IL-4) | Decreased expression | Observed in bronchial biopsies from asthmatic subjects. nih.gov | nih.gov |
| Interleukin-5 (IL-5) | Trend towards reduction | Not statistically significant in the cited study. nih.gov | nih.gov |
| Interferon-gamma (IFN-γ) | Inhibited spontaneous synthesis | Observed in peripheral blood mononuclear cells. nih.gov | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Slight inhibition of production | Effect on a key pro-inflammatory cytokine. nih.gov | nih.gov |
| Interleukin-10 (IL-10) | Increased production | Promotes an anti-inflammatory cytokine. nih.gov | nih.gov |
Neuropharmacological Implications
Xanthine derivatives are well-known for their ability to penetrate the central nervous system (CNS) and act as stimulants. nih.govbiointerfaceresearch.com This property forms the basis for investigating their potential in various neurological and psychiatric conditions.
The xanthine scaffold, found in compounds like caffeine (B1668208) and theophylline, is known to exert stimulant effects on the central nervous system. nih.gov The primary mechanisms for this action are the antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. nih.gov Specifically, the 8-styrylxanthine class of compounds, to which this compound belongs, has been developed to achieve high selectivity and potency as antagonists for the adenosine A2A receptor. nih.gov These A2A receptors are densely located in the basal ganglia, a brain region critical for motor control. newdrugapprovals.org By blocking these receptors, xanthine derivatives can modulate the activity of neurons, which is a key mechanism being explored for therapeutic benefit in neurodegenerative disorders. nih.govnewdrugapprovals.org
The antagonism of the adenosine A2A receptor is a significant area of research for treating neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govnih.gov Activation of the A2A receptor by its endogenous ligand, adenosine, is implicated in processes of synaptic loss and neuroinflammation, which are hallmarks of cognitive decline and memory damage in AD. nih.govresearchgate.net Consequently, blocking this receptor is a promising therapeutic strategy.
Istradefylline, another selective A2A receptor antagonist from the 8-styrylxanthine class, is approved for the treatment of Parkinson's disease, demonstrating the clinical viability of this approach. nih.govnewdrugapprovals.orgmdpi.com Pre-clinical studies in animal models of AD have shown that A2A receptor antagonists can reduce hippocampus-dependent memory impairment. mdpi.com The neuroprotective effects are believed to arise from mitigating glutamate (B1630785) excitotoxicity and neuroinflammation. mdpi.com This highlights the potential of A2A receptor antagonists, including structurally related compounds like this compound, as disease-modifying agents in neurodegeneration. nih.gov
Table 2: Investigational Role of Adenosine A2A Receptor Antagonists in Neurodegeneration
| Compound Class/Example | Disease Target | Proposed Mechanism of Action | Key Finding | Source |
|---|---|---|---|---|
| 8-Styrylxanthines | Parkinson's Disease (PD) | Selective A2A receptor antagonism in the basal ganglia. | Istradefylline (KW-6002), an 8-styrylxanthine, is clinically approved to improve motor function in PD. newdrugapprovals.org | nih.govnewdrugapprovals.org |
| General A2A Antagonists (e.g., Caffeine, synthetics) | Alzheimer's Disease (AD) | Blockade of A2A receptors reduces neuroinflammation and synaptic damage. nih.govresearchgate.net | A2A antagonism reduces memory impairment in animal models of AD. mdpi.com | nih.govresearchgate.netmdpi.com |
| A2A Antagonists | General Neurodegeneration | Modulation of glutamate excitotoxicity and microglial activation. | Genetic or pharmacological blockade of A2A receptors provides neuroprotection. mdpi.com | mdpi.com |
The theoretical basis for the use of xanthine derivatives in affective disorders like depression is multifaceted. Historically, the monoamine hypothesis, which posits that depression stems from a deficiency of neurotransmitters like serotonin (B10506) and norepinephrine, has dominated antidepressant development. wikipedia.org However, limitations of this model have spurred research into alternative hypotheses, including the inflammatory hypothesis of depression. wikipedia.org Given the known anti-inflammatory and immunomodulatory properties of xanthines, they represent a class of compounds with theoretical potential to address depressive symptoms through this mechanism. nih.govwikipedia.org
Furthermore, research has explored xanthine derivatives for novel molecular targets related to mood regulation. A recent study focused on designing xanthine derivatives as potent inhibitors of Transient Receptor Potential Canonical (TRPC) channels 4 and 5, which are involved in emotional regulation. nih.gov This work led to a new compound that demonstrated significant antidepressant effects in animal models, supporting the therapeutic potential of the xanthine scaffold for mental health disorders beyond its traditional mechanisms. nih.gov The established ability of xanthines to act as CNS stimulants also contributes to their theoretical application in treating symptoms of depression, such as fatigue and apathy. biointerfaceresearch.com
Other Biological Activities Derived from the Xanthine Scaffold
The versatility of the xanthine scaffold, the core structure of this compound, has prompted extensive research into a variety of other potential therapeutic applications beyond its well-established roles. These investigations leverage the fundamental biological activities of the xanthine core, such as phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, and explore how modifications at various positions on the xanthine ring can modulate these effects and introduce new pharmacological properties. The introduction of a styryl moiety at the 8-position, as seen in the subject compound, is a key area of this exploratory research.
Monoamine Oxidase (MAO) Modulatory Effects
The potential for xanthine derivatives to act as inhibitors of monoamine oxidase (MAO) represents a significant area of investigation for the development of treatments for neurodegenerative diseases like Parkinson's. nih.govnih.gov MAO is a crucial enzyme responsible for the metabolism of monoamine neurotransmitters. researchgate.net Research into various 8-substituted xanthine and caffeine analogues has revealed promising MAO-B inhibitory activity. nih.govnih.govresearchgate.netnih.gov
For instance, studies on 8-(substituted styrol-formamido)phenyl-xanthine derivatives have shown that these compounds can exhibit significant MAO-B inhibition. nih.gov The presence of a styryl-related group appears to be a factor in this activity. nih.gov Similarly, research on 8-[(phenylethyl)sulfanyl]caffeine analogues has identified potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the nanomolar range. ebi.ac.uk While direct studies on the MAO modulatory effects of this compound are not extensively documented in the available literature, the established activity of other 8-styrylxanthines suggests that this compound could potentially exhibit similar properties. The substitution pattern on the styryl ring is known to influence the inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov
Table 1: MAO-B Inhibitory Activity of Selected 8-Substituted Xanthine Derivatives
| Compound Class | Specific Derivative Example | MAO-B Inhibition | Reference |
| 8-(substituted styrol-formamido)phenyl-xanthines | Compound 9b | Significant inhibition | nih.gov |
| 8-substituted benzamido-phenylxanthine derivatives | Compound 6a | K(i) value of 0.26 μM | nih.gov |
| 8-[(phenylethyl)sulfanyl]caffeine analogues | 8-[(phenylethyl)sulfanyl]caffeine | IC50 = 0.223μM | researchgate.net |
| 8-(2-phenoxyethoxy)caffeine analogues | 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine | IC50 value of 0.061 μM | nih.gov |
This table presents data on compounds structurally related to this compound to illustrate the potential for MAO-B inhibition within this chemical class. Data for this compound itself is not specified in the provided sources.
Anti-tumor and Anti-proliferative Research Perspectives
The parent molecule, theophylline, has been investigated for its anti-inflammatory and potential anti-tumor activities. nih.govnih.gov Theophylline has been shown to inhibit the proliferation and induce apoptosis of certain cell types, such as hematopoietic progenitor cells. nih.gov It can also enhance the anti-inflammatory effects of steroids by increasing histone deacetylase (HDAC) activity. nih.govmedchemexpress.com
The development of synthetic small molecules for anti-cancer therapy is an active area of research, with various heterocyclic scaffolds being explored. mdpi.com While direct evidence for the anti-tumor and anti-proliferative activity of this compound is limited in the provided search results, the known bioactivity of the theophylline core and the potential for styryl substitutions to modulate cellular interactions suggest this as a plausible area for future investigation. For example, theophylline has been shown to inhibit NF-κB activation and induce apoptosis. medchemexpress.com The introduction of various substituents can significantly alter the pharmacological profile of the parent molecule. Research on other synthetic derivatives, such as spin-labeled derivatives of podophyllotoxin, has demonstrated significant inhibitory activity against various human cancer cell lines. nih.gov
Table 2: Investigated Anti-proliferative and Related Activities of Theophylline
| Activity | Cell/System Studied | Observed Effect | Reference |
| Inhibition of Colony Formation | Progenitor cells from asthmatic subjects | Significant inhibition | nih.gov |
| Induction of Apoptosis | Eosinophils | Increased apoptosis through reduction in Bcl-2 | medchemexpress.com |
| Inhibition of NF-κB Activation | A549 cells | Concentration-dependent inhibition | medchemexpress.com |
| Enhancement of HDAC Activity | Sputum macrophages from COPD patients | Increased HDAC activity | nih.gov |
This table summarizes some of the known biological activities of the parent compound, theophylline, which could be relevant to anti-tumor and anti-proliferative research.
Smooth Muscle Relaxation Mechanisms (Beyond Bronchodilation Focus)
Theophylline is a well-known smooth muscle relaxant. nih.gov5minuteconsult.com Its mechanisms of action are primarily attributed to two main pathways: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. nih.govnih.gov Inhibition of PDEs, particularly PDE3 and PDE4, leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of smooth muscle in various tissues, including the vasculature and gastrointestinal tract. medchemexpress.comnih.gov
The relaxation of pulmonary arteries by theophylline points towards PDE inhibition as a major mechanism of action in vascular smooth muscle relaxation. nih.gov Studies have shown a close correlation between the concentrations of theophylline that inhibit PDE and those that cause smooth muscle relaxation. nih.gov Furthermore, theophylline's role as a non-selective adenosine receptor antagonist also contributes to its smooth muscle relaxant effects. nih.gov While theophylline itself is effective, research into its derivatives aims to enhance potency and selectivity. The addition of a styryl group at the 8-position, as in this compound, could potentially modulate the affinity for different PDE isoforms or adenosine receptor subtypes, thereby altering the smooth muscle relaxation profile. However, specific studies detailing the smooth muscle relaxation mechanisms of this compound were not found in the provided search results. It is known that xanthine derivatives can have differential effects on smooth muscle depending on the specific tissue and conditions. nih.gov
Advanced Research Methodologies and Analytical Approaches
In Vitro Assays for Target Engagement and Functional Activity
In vitro assays are fundamental in the early stages of drug discovery and development, providing critical data on how a compound interacts with its biological targets and influences cellular functions. For a xanthine (B1682287) derivative like (E)-8-(2,3-Dimethoxystyryl)theophylline, these assays typically focus on adenosine (B11128) receptors and phosphodiesterase enzymes.
Receptor binding studies are employed to determine the affinity and selectivity of a compound for specific receptor subtypes. For styrylxanthines, the primary targets of interest are the adenosine receptors (A1, A2A, A2B, A3). Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue preparation containing the receptor (e.g., rat brain tissue) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.
Studies on related 8-styrylxanthine derivatives have demonstrated that substitutions on both the xanthine core and the styryl-phenyl ring significantly influence potency and selectivity for adenosine A2A receptors over A1 receptors. nih.govnih.gov For instance, a series of 8-styryl derivatives of 1,3,7-alkylxanthines were synthesized and evaluated for their potency at rat brain A1 and A2A receptors. nih.gov A closely related compound, (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837), has shown high affinity and selectivity for adenosine A2A receptors in binding assays using rat striatal tissue labeled with [3H]CGS 21680. nih.gov KF17837 displayed a Ki value of 1.0 nM for A2A receptors and showed 62-fold selectivity over A1 receptors. nih.gov This suggests that this compound would likely be evaluated using similar competitive binding assays to determine its own receptor affinity profile. nih.gov
Table 1: Adenosine Receptor Binding Affinities for Representative 8-Styrylxanthines
| Compound | Receptor Target | Radioligand | Tissue Source | Ki (nM) | A1/A2A Selectivity Ratio |
|---|---|---|---|---|---|
| KF17837 ((E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine) | Rat A2A | [3H]CGS 21680 | Striatum | 1.0 | 62 |
| KF17837 ((E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine) | Rat A1 | [3H]N6-cyclohexyladenosine (CHA) | Forebrain | 62 | |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Rat A2A | [3H]CGS 21680 | Striatum | 54 | 520 |
Data sourced from studies on related styrylxanthine compounds. nih.govnih.gov
Theophylline (B1681296), the parent compound of this series, is a well-known non-selective phosphodiesterase (PDE) inhibitor. ambeed.comgoogle.commdpi.com PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of these second messengers, leading to various physiological effects, including smooth muscle relaxation. nih.gov The anti-inflammatory effects of theophylline are also thought to be mediated, at least in part, through PDE inhibition, particularly of the PDE3 and PDE4 isozymes found in inflammatory cells. mdpi.comnih.govnih.gov
To evaluate this compound as a PDE inhibitor, enzyme inhibition assays would be conducted. These assays measure the activity of specific, isolated PDE isozymes in the presence of the compound. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is determined. This allows for the characterization of the compound's potency and selectivity towards different PDE isozymes. Such studies are crucial for understanding its potential as a bronchodilator and anti-inflammatory agent. nih.govnih.gov
Following target engagement, cell-based assays are used to measure the functional consequences of the compound's activity.
Intracellular cAMP Accumulation: Since this compound is expected to act as both an adenosine receptor antagonist and a PDE inhibitor, its effect on intracellular cAMP levels is of significant interest. As an adenosine A2A receptor antagonist, it would block an agonist-induced increase in cAMP. nih.gov Conversely, as a PDE inhibitor, it would prevent cAMP degradation, thus increasing its intracellular concentration. nih.govclinicaltrials.gov Assays to measure cAMP levels are typically performed in cell lines that endogenously or recombinantly express the target receptors, such as PC12 or Jurkat cells. nih.gov For example, the related compound KF17837S was shown to antagonize cAMP accumulation induced by a potent A2A agonist in rat pheochromocytoma PC12 cells with an IC50 value of 53 nM. nih.gov
Gene Expression Profiling: To understand the broader impact of a compound on cellular function, particularly concerning inflammation, gene expression profiling can be utilized. nih.govnih.gov This technique, often performed using microarray analysis or RNA-sequencing, measures changes in the expression levels of thousands of genes in response to treatment with the compound. nih.gov For a potential anti-inflammatory drug, researchers would examine its effect on the expression of genes involved in inflammatory pathways, such as cytokines, chemokines, and adhesion molecules, in relevant cell types like peripheral blood mononuclear cells or specific immune cells (e.g., T-lymphocytes, macrophages). nih.govnih.gov This provides a molecular signature of the drug's action and can help elucidate its mechanism of action beyond primary target engagement. nih.govnih.gov
Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment
Before and during biological testing, the identity, structure, and purity of this compound must be rigorously confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical structure of a molecule. 1H NMR and 13C NMR spectra provide detailed information about the arrangement of atoms within the molecule. While specific NMR data for this compound is not publicly available, spectra for the parent compound theophylline are well-documented and serve as a reference for the xanthine core structure. hmdb.cachemicalbook.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is used to confirm the molecular weight of the synthesized compound and to identify any impurities. The PubChem database lists predicted mass spectrometry data for this compound, including collision cross-section values for various adducts, which can be compared against experimental data for identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 343.14008 | 180.7 |
| [M+Na]+ | 365.12202 | 194.4 |
| [M-H]- | 341.12552 | 184.0 |
| [M+NH4]+ | 360.16662 | 191.9 |
Data sourced from PubChem. uni.lu
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a chemical compound. uobasrah.edu.iqsigmaaldrich.comijsra.net The compound is passed through a column under high pressure, and its retention time is measured. A pure compound will typically show a single, sharp peak. The method can be optimized by varying the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength. uobasrah.edu.iqnih.govresearchgate.net For instance, various HPLC methods have been developed for theophylline, often using a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/buffer mixture and UV detection around 270-280 nm. uobasrah.edu.iqnih.gov These established methods provide a strong foundation for developing a validated HPLC protocol to assess the purity of this compound. uobasrah.edu.iqnih.gov
In Vivo Pre-clinical Models for Mechanistic Investigations
To understand how this compound behaves in a living organism, researchers utilize in vivo pre-clinical models. nih.gov These studies are essential for investigating the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) before any human trials. nih.govwindows.net
Animal models, such as rats and guinea pigs, are commonly used. nih.govnih.gov For a compound intended to treat respiratory diseases like asthma, guinea pig models of allergic bronchoconstriction are particularly relevant. nih.gov In these models, animals are sensitized to an allergen, and the ability of the test compound to prevent or reverse the subsequent airway inflammation and bronchoconstriction is measured. nih.gov
Rat models are frequently used for pharmacokinetic studies, where the absorption, distribution, metabolism, and excretion (ADME) of the compound are determined after administration. nih.govwindows.net For example, studies on theophylline metabolism have been conducted in rats to understand its clearance and half-life. nih.gov Blood, urine, and tissue samples are collected at various time points and analyzed, often using LC-MS, to quantify the concentration of the drug and its metabolites. nih.govnih.gov These models help to establish a link between the administered dose, the resulting concentration in the body, and the observed therapeutic or biological effect. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | |
| (E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine | KF17837 |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | |
| 1,3-Dimethylxanthine | Theophylline |
| 2-[p-(2-carboxyethyl)-phenethylamino]-5'-N-ethylcarboxamido adenosine | CGS 21680 |
| N6-cyclohexyladenosine | CHA |
| 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | Salbutamol |
| trans-4-(2-Amino-3,5-dibrombenzylamino)-cyclohexanol | Ambroxol |
| 8-methoxypsoralen | 8-MOP |
| Caffeine (B1668208) | |
| Theobromine | |
| Papaverine | |
| Budesonide | BUD |
| Phenacetin | |
| 8-Chlorotheophylline | |
| 3-Methylxanthine | |
| Acetaminophen | |
| Dyphylline | |
| Salicylate | |
| Verofylline | CK 0383 |
Future Directions and Emerging Research Avenues
Development of Highly Selective Adenosine (B11128) Receptor Ligands Derived from (E)-8-(2,3-Dimethoxystyryl)theophylline
The parent structure of this compound, a substituted 8-styrylxanthine, has been identified as a promising scaffold for developing selective antagonists for adenosine receptors (ARs). wikipedia.org Theophylline (B1681296) itself is a non-selective antagonist of A1, A2, and A3 receptors. wikipedia.org Future research is focused on systematically modifying the this compound structure to achieve high selectivity for a single AR subtype, which is crucial for minimizing off-target effects.
Research has shown that substitutions on both the xanthine (B1682287) core and the styryl moiety are critical for determining selectivity. For instance, studies on related 8-styrylxanthines have demonstrated that 1,3-dimethylxanthine derivatives, like theophylline, tend to be more selective for A2 receptors. wikipedia.org The nature of the substituent at the 7-position of the xanthine ring also plays a significant role, with small hydrophobic groups being well-tolerated for receptor binding. wikipedia.org
Emerging strategies include the development of covalent ligands, which form an irreversible bond with the target receptor. This approach can lead to a more sustained blockade of receptor signaling and is a novel direction for creating highly selective A2B AR antagonists from a xanthine core. nih.gov The goal is to create derivatives that can precisely target specific AR subtypes implicated in various diseases, such as the A2A receptor in neurodegenerative disorders or the A2B receptor in inflammatory conditions and cancer. nih.govnih.gov
Table 1: Structure-Activity Relationships for A2-Receptor Selectivity in 8-Styrylxanthines This table is a representative summary based on published findings for the 8-styrylxanthine class.
| Structural Modification | Observation | Impact on Selectivity | Reference |
| Xanthine 1,3-Positions | 1,3-Dimethyl substituents | Tended to be more selective for A2-receptors | wikipedia.org |
| Xanthine 7-Position | Small hydrophobic substituents | Tolerated in receptor binding | wikipedia.org |
| Xanthine 7-Position | 7-Methyl analogues | Roughly 10-fold more A2-selective vs. 7-H analogues | wikipedia.org |
| Styryl 8-Position | 3,4-Dimethoxy & 3,4,5-Trimethoxy | Act as selective A2-antagonists | wikipedia.org |
Exploration of Multi-Targeting Strategies Based on the Xanthine Scaffold
The inherent versatility of the xanthine scaffold makes it an ideal platform for designing multi-target-directed ligands (MTDLs). oaepublish.complos.org This strategy aims to create single molecules that can modulate multiple biological targets simultaneously, which can be particularly effective for complex multifactorial diseases like neurodegenerative disorders. oaepublish.com
A promising approach involves combining adenosine receptor antagonism with the inhibition of other key enzymes. For example, researchers have successfully designed and synthesized novel ligands based on a xanthine scaffold that act as both A2A adenosine receptor antagonists and monoamine oxidase B (MAO-B) inhibitors. oaepublish.com MAO-B is a well-established target in the treatment of Parkinson's disease. The most potent dual-acting ligand from one such study, 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, demonstrated significant affinity for both targets. oaepublish.com
Future work in this area will likely involve expanding the range of secondary targets. These could include enzymes like phosphodiesterases (PDEs), which are a known target of theophylline, or chitinases, which are implicated in inflammatory diseases. researchgate.net The development of these MTDLs may provide therapies that offer both symptomatic relief and disease-modifying effects. oaepublish.com
Investigation of Novel Epigenetic Modulations Beyond Established HDAC Activation
Theophylline is known to exert some of its anti-inflammatory effects by activating histone deacetylases (HDACs), particularly HDAC2. drugbank.comnih.gov This leads to the suppression of inflammatory gene expression. However, future research is aimed at uncovering novel epigenetic mechanisms of this compound and its analogs that go beyond this established pathway.
Emerging areas of investigation include:
Modulation of Non-Histone Protein Acetylation: HDACs act on numerous non-histone proteins, including transcription factors and structural proteins. nih.govsci-hub.se Future studies could explore whether xanthine derivatives can modulate the acetylation status, and therefore the function, of these non-histone targets, which are involved in processes like cell cycle regulation and apoptosis. nih.gov
Interaction with Other Epigenetic Enzymes: The cellular epigenetic landscape is controlled by a suite of enzymes, including DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). oaepublish.comnih.gov A forward-thinking strategy involves designing xanthine derivatives that might also interact with these enzymes or exploring combination therapies where a xanthine derivative is paired with a DNMT or HMT inhibitor. nih.gov
Direct DNA Interaction: Studies have shown that methylxanthines like theophylline can bind directly to DNA, interacting with base pairs and the phosphate (B84403) backbone. plos.orgnih.gov One early study even suggested that theophylline could be incorporated into nucleic acids. nih.gov This direct interaction with genetic material represents a potential non-enzymatic route of epigenetic influence that warrants further investigation for this compound.
Effects on Histone Phosphorylation: Research has indicated that theophylline can inhibit histone 1 phosphorylation, a key step in the relaxation of chromatin structure required for DNA replication. scispace.com This suggests another distinct epigenetic mechanism that could be exploited in the design of new derivatives.
Application of Advanced Omics Technologies in Mechanistic Research
To fully elucidate the complex biological effects of this compound, future research will increasingly rely on advanced "omics" technologies. sangon.com These high-throughput methods—including proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of gene expression)—provide a holistic view of cellular responses to a drug molecule.
A multi-omics approach was used to identify xanthine as a key pro-survival metabolite in the context of mitochondrial dysfunction, showcasing the power of these techniques. drugbank.com For this compound, omics can be applied to:
Identify Novel Targets: By analyzing changes in the proteome or metabolome after treatment, researchers can uncover previously unknown protein targets or metabolic pathways affected by the compound.
Elucidate Mechanisms of Action: Transcriptomics can reveal the full spectrum of genes whose expression is altered by the compound, providing a deeper understanding of its anti-inflammatory, neuroprotective, or other effects.
Discover Biomarkers: Omics technologies can help identify biomarkers that predict patient response or monitor therapeutic efficacy, which is a critical step in translating a compound into a clinical setting. sangon.com
Integrating data from multiple omics platforms can create comprehensive "immunological maps" or patient profiles, allowing for a systems-level understanding of the drug's impact. sangon.com
Computational Design and Rational Optimization of this compound Analogs
Computational chemistry and molecular modeling are indispensable tools for the future development of this compound analogs. These in silico methods allow for the rational design and optimization of new compounds with improved properties before undertaking costly and time-consuming chemical synthesis.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It has been used to complement structure-activity relationship studies of xanthine derivatives, helping to explain why certain substitutions lead to higher potency or selectivity. oaepublish.com For example, docking studies have helped to understand how xanthine derivatives bind to targets like MAO-B or TPH1. oaepublish.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of a ligand-protein complex over time, providing insights into the stability of the interaction. plos.org This method was used to verify the stability of complexes between theophylline derivatives and the 3CLpro protein of SARS-CoV-2. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of potency for newly designed analogs.
By using these computational tools, researchers can screen virtual libraries of potential derivatives, prioritize the most promising candidates for synthesis, and rationally engineer molecules with enhanced affinity, selectivity, and multi-target profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (E)-8-(2,3-Dimethoxystyryl)theophylline, and how can reaction conditions be optimized for yield and stereoselectivity?
- Methodological Answer : The synthesis typically involves coupling a 2,3-dimethoxystyryl moiety to the 8-position of theophylline via a Heck reaction or palladium-catalyzed cross-coupling. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd(OAc)₂ with ligands like PPh₃). Purification via column chromatography and recrystallization ensures stereochemical purity of the (E)-isomer. Reaction progress should be monitored using TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Elemental analysis confirms stoichiometry.
- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for xanthine).
- LC-MS verifies molecular weight and purity (>95%).
- ¹H/¹³C NMR resolves stereochemistry and substituent positions (e.g., styryl proton coupling constants for (E)-configuration).
Advanced characterization may include X-ray crystallography for absolute configuration confirmation .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-based assays linked to theophylline’s known pathways (e.g., adenosine receptor antagonism, phosphodiesterase inhibition). Use:
- In vitro receptor binding assays (A₁, A₂ₐ receptors) with radiolabeled ligands.
- Cell-based cAMP assays to assess PDE inhibition.
- TLX nuclear receptor modulation assays (e.g., luciferase reporter systems), given structural similarities to istradefylline .
Advanced Research Questions
Q. How do structural modifications, such as methoxy group positioning on the styryl moiety, influence pharmacological activity?
- Methodological Answer : Systematic SAR studies are critical:
- Synthesize analogs with methoxy groups at 2,3- vs. 3,4-positions.
- Compare binding affinities (e.g., A₂ₐ receptor IC₅₀ via competitive binding assays).
- Example : (E)-8-(3,4-Dimethoxystyryl)theophylline (similar to istradefylline) shows potent A₂ₐ antagonism (IC₅₀ ~40 nM), while 2,3-substituted analogs may exhibit altered selectivity due to steric/electronic effects .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions (e.g., cell type, adenosine receptor expression levels).
- Compound stability (e.g., oxidation of the styryl group in aqueous media).
- Pharmacokinetic variability (e.g., metabolic clearance in vivo vs. in vitro).
Validate findings using orthogonal assays (e.g., functional cAMP vs. radioligand binding) and stability studies (HPLC-MS under physiological conditions) .
Q. What models are suitable for elucidating the mechanism of action in neurological or respiratory diseases?
- Methodological Answer :
- In vitro : Primary neuronal cultures for TLX modulation studies or airway smooth muscle cells for bronchodilator effects.
- In vivo :
- Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) to assess A₂ₐ antagonism.
- Asthma models (e.g., ovalbumin-challenged mice) for bronchodilation.
Combine pharmacokinetic profiling (plasma/tissue concentration monitoring) with behavioral or physiological endpoints .
Q. How can researchers optimize physicochemical properties (e.g., solubility, bioavailability) for preclinical development?
- Methodological Answer :
- Salt formation : Screen with organic/inorganic acids (e.g., HCl, citrate) to enhance aqueous solubility.
- Crystallization studies : Explore polymorphs or co-crystals to improve stability.
- Prodrug strategies : Modify hydroxyl or methyl groups to increase lipophilicity (e.g., ester prodrugs).
Use solubility assays (shake-flask method) and pharmacokinetic studies (rodent IV/PO dosing) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

